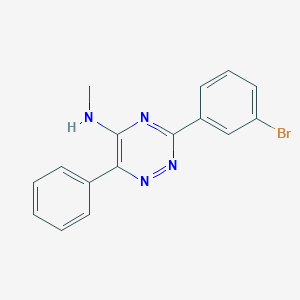
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has been extensively studied by scientists due to its potential in various fields of research. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been extensively studied for its potential in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and cancer research. It has been reported to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer progression and inflammation. It is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of these pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone in lab experiments is its potential in drug discovery and development. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone. One direction is to further investigate its anti-cancer and anti-inflammatory properties and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo, which will be important for its development as a new drug.
Conclusion
In conclusion, 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has shown promising results in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Synthesis Methods
The synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been reported using various methods. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formyl quinoline with 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride. This reaction yields the desired product, which is then purified and characterized using various analytical techniques.
properties
Product Name |
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone |
|---|---|
Molecular Formula |
C22H21N3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-17-10-9-16-11-18(22(27)23-19(16)12-17)21-13-20(24-25(21)14(2)26)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
VAUNDSAONDNYBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)



![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)